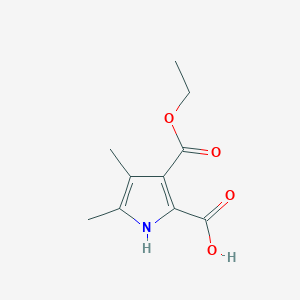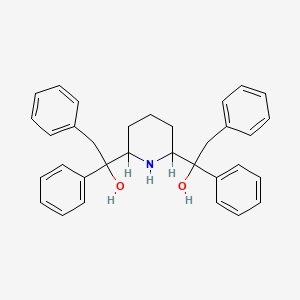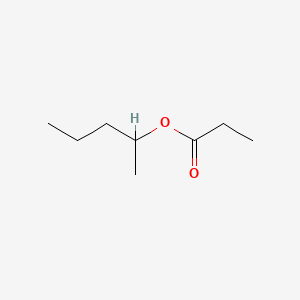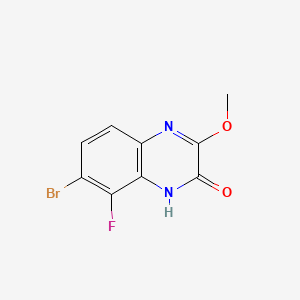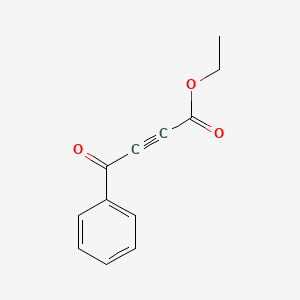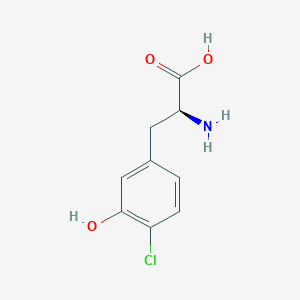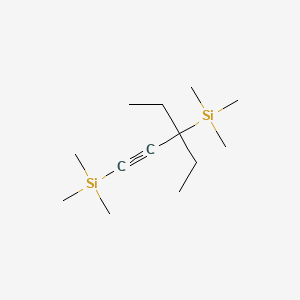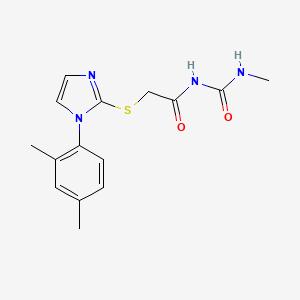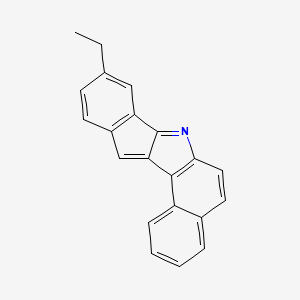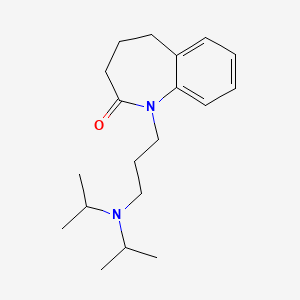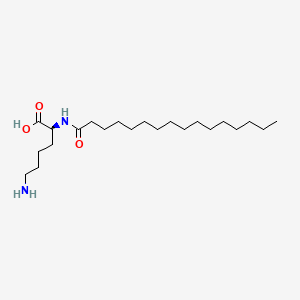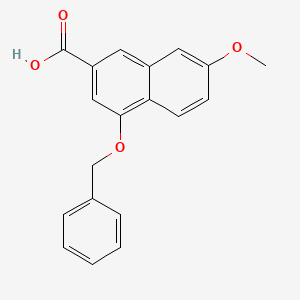
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and phenylmethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- typically involves multiple steps One common method starts with the nitration of naphthalene to form 2-nitronaphthalene This intermediate is then subjected to a series of reactions, including reduction, methylation, and carboxylation, to introduce the methoxy and carboxylic acid groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the phenylmethoxy group.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and phenylmethoxy groups.
7-Methoxy-2-naphthalenecarboxylic acid: Contains only the methoxy group.
4-Phenylmethoxy-2-naphthalenecarboxylic acid: Contains only the phenylmethoxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
7-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-22-16-7-8-17-14(10-16)9-15(19(20)21)11-18(17)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
WJEQUHMRCIOHRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



